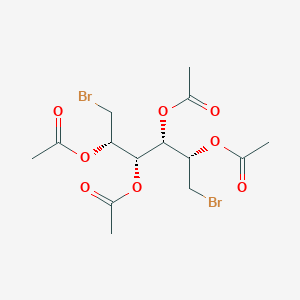
2,3,4,5-テトラ-O-アセチル-1,6-ジブロモ-1,6-ジデオキシ-D-マンニトール
説明
2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol is a derivative of mannitol, a sugar alcohol. This compound is characterized by the substitution of bromine atoms for the terminal hydroxyl groups and the acetylation of the remaining hydroxyl groups. It is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
1,6-Dibromo-1,6-dideoxy-D-mannitol is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex saccharides.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its antineoplastic properties, particularly in cancer chemotherapy.
Industry: Used in the synthesis of various chemical products and intermediates.
作用機序
Target of Action
It is known that this compound holds immense potential for combating diseases .
Mode of Action
It is suggested that it exhibits remarkable efficacy in inhibiting microbial infections , which indicates that it might interact with microbial cells or enzymes to exert its effects.
Biochemical Pathways
Given its potential role in combating diseases , it can be inferred that it may influence pathways related to microbial growth and survival.
Result of Action
It is known that this compound has a significant potential for combating diseases , suggesting that it may have a profound impact on cellular processes, particularly in microbial cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-1,6-dideoxy-D-mannitol involves the bromination of D-mannitol. Typically, 750 grams of D-mannitol are dissolved in 4,000 milliliters of a 48% aqueous hydrogen bromide solution. The solution is then saturated with gaseous hydrogen bromide at 0°C until a hydrogen bromide content of 69-70% is achieved. The reaction mixture is heated for 6 hours at 60°C in an autoclave, decolorized with charcoal, extracted with chloroform, and diluted with water. The pH is adjusted to 1-2 using sodium bicarbonate, and the resulting crystals are filtered and washed .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,6-Dibromo-1,6-dideoxy-D-mannitol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form aldehydes or ketones.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as thiols and amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Carboxylic acids or acid anhydrides in the presence of catalysts.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Aldehydes or ketones.
Esterification: Various esters depending on the carboxylic acid used.
類似化合物との比較
Similar Compounds
1,6-Dibromo-1,6-dideoxy-D-mannitol: Similar in structure but without acetylation.
Dibromodulcitol: Another brominated sugar alcohol with similar applications.
Uniqueness
2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol is unique due to its acetylated hydroxyl groups, which can influence its reactivity and biological activity. This modification can enhance its solubility and stability compared to non-acetylated analogs.
特性
IUPAC Name |
(3,4,5-triacetyloxy-1,6-dibromohexan-2-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPLTNPGLVFJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934925 | |
| Record name | 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15410-49-8 | |
| Record name | Tetraacetyl DBM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015410498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
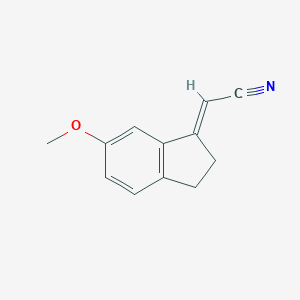
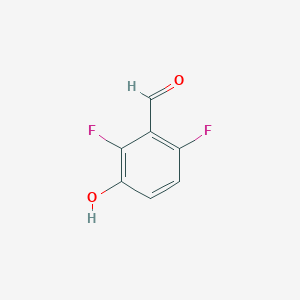
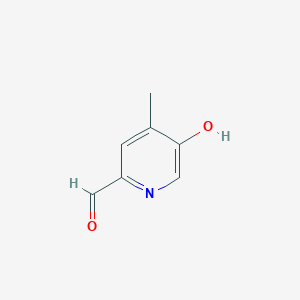

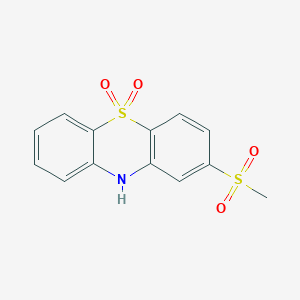
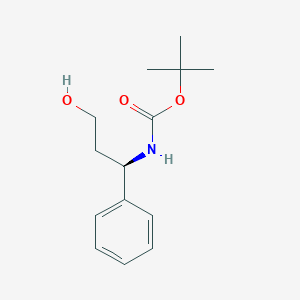
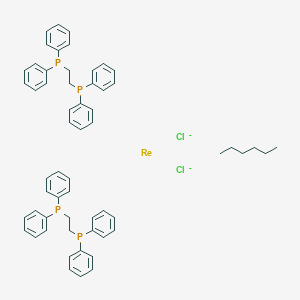
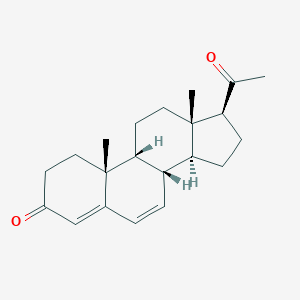
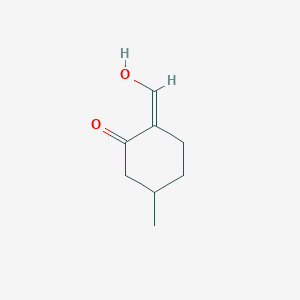
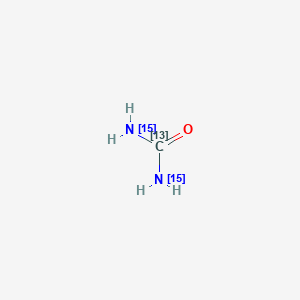
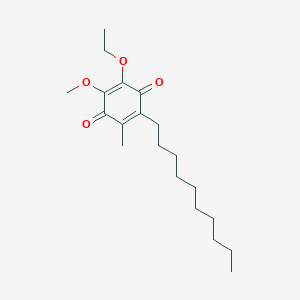
![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)
![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)
